N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide
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Overview
Description
N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazines with aldehydes or ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 3-ethoxy-4-propoxybenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond (C=N) and then cooled to precipitate the product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which can inhibit the activity of certain enzymes. The hydrazone moiety (C=N-NH) is crucial for its biological activity, as it can interact with the active sites of enzymes, leading to inhibition .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
Uniqueness
N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide is unique due to its specific substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of ethoxy and propoxy groups can enhance its solubility and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C20H24N2O3 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C20H24N2O3/c1-3-12-25-18-11-10-17(13-19(18)24-4-2)15-21-22-20(23)14-16-8-6-5-7-9-16/h5-11,13,15H,3-4,12,14H2,1-2H3,(H,22,23)/b21-15+ |
InChI Key |
JSZVBRFGBYRPFX-RCCKNPSSSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)OCC |
Origin of Product |
United States |
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